REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][C:7](=O)[CH2:6][CH2:5]2.[CH:13]1([NH2:18])[CH2:17][CH2:16][CH2:15][CH2:14]1.CC1C=CC(S(O)(=O)=O)=CC=1.[BH4-].[Na+].Cl>CO>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[CH2:8][CH:7]([NH:18][CH:13]1[CH2:17][CH2:16][CH2:15][CH2:14]1)[CH2:6][CH2:5]2 |f:3.4|
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)=O
|
Name
|
|
Quantity
|
0.648 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)S(=O)(=O)O
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
to stir for several hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Fitted flask with a Dean-Stark trap
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
CUSTOM
|
Details
|
reaction mixture overnight at 155° C
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The next day, removed
|
Type
|
CUSTOM
|
Details
|
from reaction mixture
|
Type
|
CUSTOM
|
Details
|
reaction mixture on an ice bath
|
Type
|
CUSTOM
|
Details
|
Removed ice bath and allowed
|
Type
|
CUSTOM
|
Details
|
Partitioned
|
Type
|
CUSTOM
|
Details
|
reaction mixture between ethyl acetate and 1.0 N HCl aqueous solution
|
Type
|
EXTRACTION
|
Details
|
Combined acidic extractions
|
Type
|
EXTRACTION
|
Details
|
Extracted basic aqueous with methylene chloride three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combined organic extracts and dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
to obtain 0.429 g
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
CUSTOM
|
Details
|
Partitioned the product between methylene chloride and 2.0N sodium carbonate solution
|
Type
|
CUSTOM
|
Details
|
Dried organic layer over sodium sulfate and removed solvent via reduced pressure
|
Type
|
CUSTOM
|
Details
|
to obtain 0.324 g
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C2CCC(CC2=CC1)NC1CCCC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |